4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid
CAS No.: 1615247-96-5
Cat. No.: VC2821660
Molecular Formula: C11H15BO4
Molecular Weight: 222.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1615247-96-5 |
|---|---|
| Molecular Formula | C11H15BO4 |
| Molecular Weight | 222.05 g/mol |
| IUPAC Name | [4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3 |
| Standard InChI Key | YUUJVQOVXJGZCL-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O |
Introduction
Chemical Identity and Physical Properties
Basic Information
4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid is an organic compound with CAS number 1615247-96-5. It is characterized by a boronic acid group attached to a phenyl ring that bears a (3-methyloxetan-3-yl)methoxy substituent at the para position. This oxetane-containing moiety is particularly valuable in medicinal chemistry contexts .
Physicochemical Properties
The compound possesses several important physicochemical properties that determine its behavior in chemical reactions and storage conditions. These properties are summarized in Table 1 below:
Table 1: Physicochemical Properties of 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BO₄ |
| Molecular Weight | 222.05 g/mol |
| IUPAC Name | [4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3 |
| Standard InChIKey | YUUJVQOVXJGZCL-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O |
| PubChem Compound ID | 53216502 |
| Physical Appearance | White to off-white solid |
| Storage Condition | Refrigerated |
The compound's structure features the boronic acid functionality (B(OH)₂) connected to a para-substituted phenyl ring. The oxetane ring, a four-membered cyclic ether, contributes to the compound's unique reactivity profile and potential pharmaceutical applications .
Structural Characteristics
The structural features of 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid include:
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A boronic acid group (B(OH)₂) attached to a phenyl ring at the para position
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An oxetane ring (a four-membered cyclic ether) with a methyl substituent at the 3-position
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A methoxy linker connecting the oxetane moiety to the phenyl ring
The presence of the oxetane ring is particularly noteworthy, as oxetanes have gained significant attention in medicinal chemistry as bioisosteres for carbonyl groups and as metabolically stable alternatives to other functional groups.
Synthesis and Preparation
Palladium-Catalyzed Borylation
The most common method for preparing arylboronic acids involves palladium-catalyzed borylation reactions. For compounds like 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid, this would typically follow a reaction sequence such as:
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Preparation of the 4-[(3-methyloxetan-3-yl)methoxy]bromobenzene or iodobenzene precursor
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Palladium-catalyzed borylation using a boron source such as bis(pinacolato)diboron
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Hydrolysis of the resulting boronate ester to yield the boronic acid
The catalytic system often employs Pd(PPh₃)₄ or Pd₂(dba)₃ (dibenzylideneacetone palladium) as catalysts, with appropriate ligands to facilitate the cross-coupling process .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides in the presence of a palladium catalyst and a base.
The reaction typically proceeds under conditions similar to those outlined in Table 2, based on analogous cross-coupling reactions:
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling Using Boronic Acids
| Component | Typical Amount/Condition |
|---|---|
| Boronic acid | 1.0-2.0 equivalents |
| Aryl/vinyl halide | 1.0 equivalent |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2-3 eq.) |
| Solvent | 1,4-dioxane, THF, DMF, or toluene |
| Temperature | 60-95°C |
| Time | 4-24 hours |
The presence of the oxetane group in 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid can introduce both electronic and steric effects that influence the efficiency and selectivity of these coupling reactions .
Advantages in Cross-Coupling Chemistry
Several advantages make 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid valuable in cross-coupling chemistry:
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The oxetane moiety serves as a polar, hydrogen-bond accepting group that can enhance solubility and binding interactions in final products
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The boronic acid functionality provides excellent reactivity in Suzuki-Miyaura couplings, often under mild conditions
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The compound can introduce the oxetane functionality into complex molecules in a single step, avoiding multi-step synthetic routes
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The stability of the oxetane ring under standard coupling conditions allows for selective transformations
Alternative Coupling Protocols
Beyond traditional Suzuki-Miyaura conditions, research indicates that copper-mediated coupling processes can also be effective with boronic acids like 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid. For example, the combination of Pd(PPh₃)₄ and copper(I) thiophene-2-carboxylate (CuTC) has been shown to efficiently promote C-C bond formation with various boronic acids under milder conditions (60°C rather than 95°C) .
Pharmaceutical Relevance
Oxetane Motifs in Drug Discovery
The oxetane motif present in 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid has gained significant attention in medicinal chemistry and drug discovery. Oxetanes are increasingly utilized as replacements for carbonyl or gem-dimethyl groups in drug candidates for several reasons:
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Improved metabolic stability compared to other functional groups
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Enhanced aqueous solubility due to the polar oxygen atom
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Reduced lipophilicity, which can improve pharmacokinetic properties
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Unique conformational constraints that can influence binding to biological targets
Building Block in Medicinal Chemistry
As a building block, 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid enables medicinal chemists to introduce the valuable oxetane motif into drug candidates through cross-coupling reactions. This allows for the rapid generation of compound libraries containing this pharmacologically interesting group. The compound finds particular value in late-stage functionalization strategies, where complex molecules can be modified at specific positions to optimize their biological activities.
Research Applications and Future Directions
Current Research Applications
Current research involving 4-(3-Methyloxetan-3-yl)methoxyphenylboronic acid focuses on several key areas:
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Development of novel cross-coupling methodologies with increased efficiency and selectivity
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Investigation of its utility in the synthesis of pharmaceutically relevant compounds
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Exploration of reaction conditions that enable coupling with challenging substrates
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Application in the preparation of materials with specialized optical or electronic properties
Future Research Directions
Further research is needed to fully explore the potential of this compound in several areas:
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Detailed investigation of its stability and reactivity under various reaction conditions
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Development of asymmetric coupling processes utilizing this compound
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Expansion of its application in flow chemistry and continuous processing
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Exploration of its utility in preparing advanced materials for electronics or photonics applications
The unique combination of the boronic acid functionality with the oxetane motif presents numerous opportunities for innovation in synthetic methodology and materials science.
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